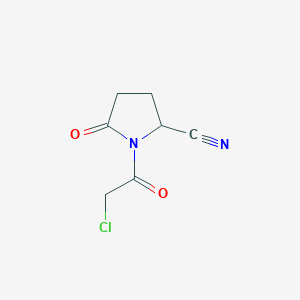
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C7H9ClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride. The process includes several steps:
N-chloroacetylation: L-proline reacts with chloroacetyl chloride to form an N-acylated product.
Carboxamide Dehydration: The carboxylic acid moiety of the N-acylated product is converted into the corresponding amide intermediate.
Carboxyl Amination: The amide intermediate is further converted into the carbonitrile.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while maintaining mild reaction conditions. These methods often involve the use of solvents and catalysts to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the chloroacetyl group.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile has several scientific research applications:
Pharmaceuticals: It serves as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its unique chemical properties.
Medicinal Chemistry: It is instrumental in the synthesis of novel ligands with potential anti-diabetic activity.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
DPP-IV Inhibition: The compound acts as an intermediate in the synthesis of DPP-IV inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-IV.
Molecular Targets: The primary molecular target is the DPP-IV enzyme, which plays a crucial role in glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Oxindole: A heterocyclic compound with similar applications in medicinal chemistry.
Triazoles: Nitrogenous heterocyclic compounds with versatile biological activities.
Phenoxy-substituted Quinoline Compounds: These compounds share structural similarities and are used in similar applications.
Uniqueness
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile is unique due to its specific chemical structure, which allows it to serve as a key intermediate in the synthesis of important pharmaceutical agents like DPP-IV inhibitors. Its ability to undergo various chemical reactions also makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
98062-39-6 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
1-(2-chloroacetyl)-5-oxopyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H7ClN2O2/c8-3-7(12)10-5(4-9)1-2-6(10)11/h5H,1-3H2 |
InChI Key |
ODXHTTDMDVGPCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C#N)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)

![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)






![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
